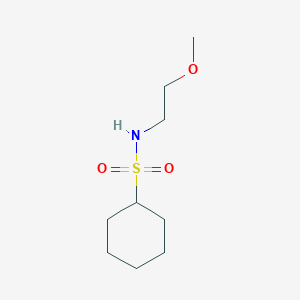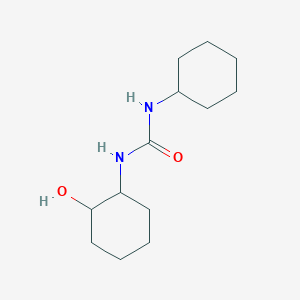![molecular formula C15H10FN3O3S B7572472 (Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, ultimately leading to B-cell activation and proliferation. (Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid binds to the ATP-binding site of BTK, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
In preclinical studies, (Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid has been shown to inhibit BTK activity in a dose-dependent manner, resulting in decreased phosphorylation of downstream targets and inhibition of B-cell activation and proliferation. (Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid has also been shown to induce apoptosis in B-cell lymphoma cells and enhance the activity of other anti-cancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid has several advantages for use in laboratory experiments. It is a highly selective inhibitor of BTK, with minimal off-target effects. It has also demonstrated potent anti-tumor activity in preclinical models of B-cell malignancies. However, (Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid has some limitations as well. It has poor solubility in aqueous solutions, which can make dosing and administration challenging. Additionally, its pharmacokinetic properties may limit its effectiveness in certain patient populations.
Direcciones Futuras
There are several future directions for the development of (Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance their activity. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors, allowing for more personalized treatment strategies. Additionally, the development of more potent and selective BTK inhibitors may further improve their effectiveness in the treatment of B-cell malignancies.
Métodos De Síntesis
The synthesis of (Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid involves several steps, starting with the reaction of 4-fluoroaniline with acetic anhydride to form N-acetyl-4-fluoroaniline. This is then reacted with 2-bromo-1,3-thiazole to form 2-(N-acetyl-4-fluoroanilino)-1,3-thiazole. The final step involves the reaction of 2-(N-acetyl-4-fluoroanilino)-1,3-thiazole with (Z)-3-cyanoacrylic acid to form (Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid.
Aplicaciones Científicas De Investigación
(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, (Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid has demonstrated potent inhibition of BTK and significant anti-tumor activity.
Propiedades
IUPAC Name |
(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3S/c1-9(20)19(13-4-2-11(16)3-5-13)15-18-12(8-23-15)6-10(7-17)14(21)22/h2-6,8H,1H3,(H,21,22)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMBFNJMQKVTEQ-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)F)C2=NC(=CS2)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C1=CC=C(C=C1)F)C2=NC(=CS2)/C=C(/C#N)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)
![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)

![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)
![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
![1-[3-(Dimethylamino)piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7572488.png)